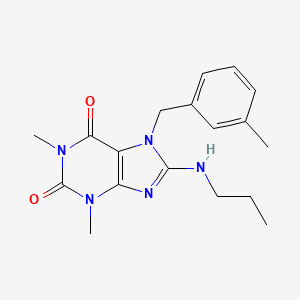![molecular formula C21H28N6O2 B5538088 9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538088.png)
9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Diazaspiro[5.5]undecane derivatives are synthesized through divergent methods, including efficient Michael additions of lithium enolates to tetrasubstituted olefin acceptors. This approach allows for the introduction of various substituents, demonstrating the versatility and adaptability of synthesis methods for these compounds (Yang et al., 2008).
Molecular Structure Analysis
Crystal structure analyses, including X-ray diffraction, are essential for understanding the molecular structure of diazaspiro[5.5]undecane derivatives. Such studies provide detailed insights into the compound's geometry, confirming the stereochemistry and elucidating the nature of substituents and their effects on the overall molecular conformation (Zhu, 2011).
Chemical Reactions and Properties
The reactivity of diazaspiro[5.5]undecane derivatives is highlighted by their participation in various chemical reactions, including electrophilic substitutions and Michael additions. These reactions are pivotal for functionalizing the compounds, introducing new pharmacophoric elements, and exploring their chemical diversity (Cordes et al., 2013).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystallinity, are influenced by the nature and position of substituents. These properties are crucial for determining the compound's suitability for further applications, including medicinal chemistry and material science (Zeng, Wang, & Zhang, 2021).
Chemical Properties Analysis
The chemical properties of these compounds, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are central to their applications in synthesis and drug design. Investigations into their reactivity patterns offer insights into how these compounds can be further functionalized and optimized for specific purposes (Aggarwal, Vij, & Khurana, 2014).
Scientific Research Applications
Antihypertensive Applications
Compounds structurally related to 9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one, specifically 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, have been prepared and tested for their antihypertensive effects in spontaneously hypertensive rats. These studies reveal that certain substitutions on the spirolactam ring can enhance the antihypertensive activity, suggesting a potential application in designing new antihypertensive agents. The mechanism behind the antihypertensive effect is thought to be related to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Chemokine-Mediated Disease Treatment
Derivatives of 3,9-diazaspiro[5.5]undecane, including those closely related to the compound , have been identified as CCR8 antagonists. These compounds show promise in the treatment of chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. This suggests a therapeutic application in modulating chemokine activity to treat these conditions (Norman, 2007).
Synthetic and Catalytic Applications
Innovative synthetic methodologies have been developed for the preparation of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, through a catalyst-free double Michael addition reaction. These reactions showcase the compound's utility in synthetic chemistry, providing efficient pathways to complex spirocyclic structures with potential applications in material science and as intermediates in pharmaceutical synthesis (Aggarwal et al., 2014).
Photophysical and Material Science Applications
Diazaspiro compounds, related to the specified molecule, have been studied for their photophysical properties, including solvatochromic analysis and TDDFT calculations. These studies offer insights into the electronic and structural characteristics of spirocyclic compounds, potentially paving the way for their use in materials science, particularly in areas requiring specific optical properties (Aggarwal & Khurana, 2015).
properties
IUPAC Name |
2-(oxolan-2-ylmethyl)-9-(1-phenyltetrazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c28-19-8-9-21(16-26(19)15-18-7-4-14-29-18)10-12-25(13-11-21)20-22-23-24-27(20)17-5-2-1-3-6-17/h1-3,5-6,18H,4,7-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFZAKXTABUBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3(CCC2=O)CCN(CC3)C4=NN=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5538020.png)

![3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5538041.png)
![N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)-2-furohydrazide](/img/structure/B5538043.png)

![2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5538055.png)
![4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5538062.png)
![8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B5538069.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B5538084.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5538087.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5538096.png)
![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5538104.png)
